molecular formula C6H7NO2S B12644897 N-3-Thienylglycine CAS No. 94138-90-6

N-3-Thienylglycine

Cat. No.: B12644897
CAS No.: 94138-90-6
M. Wt: 157.19 g/mol
InChI Key: VJQOUHZVZWHSNW-UHFFFAOYSA-N
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Description

N-3-Thienylglycine is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom this compound is characterized by the presence of a glycine moiety attached to the thiophene ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-3-Thienylglycine typically involves the reaction of thiophene derivatives with glycine or its derivatives. One common method is the condensation reaction between thiophene-3-carboxaldehyde and glycine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-3-Thienylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives .

Mechanism of Action

The mechanism of action of N-3-Thienylglycine involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. Additionally, this compound can affect cellular signaling pathways, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and contributes to its potential therapeutic applications .

Properties

CAS No.

94138-90-6

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

2-(thiophen-3-ylamino)acetic acid

InChI

InChI=1S/C6H7NO2S/c8-6(9)3-7-5-1-2-10-4-5/h1-2,4,7H,3H2,(H,8,9)

InChI Key

VJQOUHZVZWHSNW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1NCC(=O)O

Origin of Product

United States

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